2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
- The chloro group is introduced by reacting the triazole-containing intermediate with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride).
Sulfanylation
- The sulfanyl group is added using a thiolating reagent (e.g., Lawesson’s reagent or thiourea).
- This step forms the final compound.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Triazole Ring
- Start with an appropriate precursor containing an allyl group.
- Introduce the triazole ring by reacting the precursor with a suitable azide compound.
- The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom.
Substitution: The chloro group can be substituted by various nucleophiles.
Reduction: Reduction of the triazole ring or other functional groups is possible.
Common Reagents and Conditions:
Chlorination: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Sulfanylation: Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or thiourea.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper catalyst, azide, and alkyne reactants.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related triazole-based molecules. Its distinct features set it apart from others in this class.
Properties
CAS No. |
538337-31-4 |
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Molecular Formula |
C22H24ClN5O2S |
Molecular Weight |
458.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H24ClN5O2S/c1-4-11-28-20(13-24-19-10-6-9-18(23)15(19)2)26-27-22(28)31-14-21(29)25-16-7-5-8-17(12-16)30-3/h4-10,12,24H,1,11,13-14H2,2-3H3,(H,25,29) |
InChI Key |
WRWDPAQWBCCTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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